molecular formula C25H16O8 B2927633 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 637752-52-4

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2927633
CAS No.: 637752-52-4
M. Wt: 444.395
InChI Key: XTXZQIKCPADGLN-UHFFFAOYSA-N
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Description

The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate (CAS: 637752-52-4) is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with two distinct heterocyclic moieties:

  • A 2,3-dihydrobenzo[b][1,4]dioxin group at the 3-position.
  • A benzo[d][1,3]dioxole-5-carboxylate ester at the 7-position .

The chromen-4-one scaffold is a well-studied pharmacophore known for its antioxidant, anticancer, and enzyme-inhibitory properties.

Synthetic routes for analogous compounds often involve coupling reactions between pre-functionalized benzodioxane or benzodioxole intermediates and activated chromenone derivatives. For example, esterification or amidation reactions using carbodiimide catalysts (e.g., EDCI) or nucleophilic substitution under basic conditions are common .

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O8/c26-24-17-4-3-16(33-25(27)15-2-6-20-23(10-15)32-13-31-20)11-21(17)30-12-18(24)14-1-5-19-22(9-14)29-8-7-28-19/h1-6,9-12H,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXZQIKCPADGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OC(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique structure comprising multiple fused rings, which contributes to its biological activity. The molecular formula is C21H18O7C_{21}H_{18}O_{7}, and it features both chromenone and dioxole moieties that are known for various pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of phenolic groups in the structure may contribute to its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can inhibit pro-inflammatory cytokines, potentially making this compound useful in treating inflammatory disorders.
  • Antimicrobial Properties : Compounds with similar structures have shown promise against various bacterial and fungal strains.

Antioxidant Activity

A study demonstrated that derivatives of the chromenone structure exhibited significant antioxidant activity in vitro. The compound's ability to reduce oxidative stress markers was highlighted, suggesting potential applications in neurodegenerative diseases where oxidative damage is prevalent .

Anti-inflammatory Effects

Research indicated that related compounds could inhibit the NF-kB signaling pathway, a critical mediator of inflammation. This suggests that 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate may also exert similar effects, providing a basis for further investigations into its anti-inflammatory properties .

Antimicrobial Activity

In a comparative study of various benzodioxole derivatives, it was found that certain analogs exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the dioxole moiety could enhance efficacy .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntioxidant15
Compound BAnti-inflammatory20
Compound CAntimicrobial10

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Hydroxyl GroupIncreased potency
Methyl SubstitutionDecreased activity
Dioxole Ring VariationEnhanced bioavailability

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of the target compound, we compare it with six analogous derivatives (Table 1) and discuss key findings.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity/Properties References
Target Compound : 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate Chromen-4-one 3-dihydrobenzodioxin, 7-benzodioxole carboxylate Anticancer (hypothesized), enzyme inhibition
Compound 3a () Chromen-4-one 3-dihydrobenzodioxin, 7-morpholine carboxylate Enhanced antitumor activity (in vitro)
Compound 18 () 1,3,4-Oxadiazole 5-dihydrobenzodioxin, 2-thiomethoxy benzamide Ca²⁺/calmodulin inhibition (IC₅₀: 0.8 µM)
Methyl propanoate derivative () Chromen-4-one 3-dihydrobenzodioxin, 7-propanoate ester Improved solubility in polar solvents
Compound 4a () Imidazole 2-dihydrobenzodioxin carboxylate, styryl group Antitumor (apoptosis induction)
N-(5-allyl-oxazepin-7-yl)benzodioxole-5-carboxamide () Benzodiazepine Benzodioxole carboxamide CNS modulation (hypothesized)
7-hydroxy-2-methyl derivative () Chromen-4-one 3-dihydrobenzodioxin, 7-hydroxy, 2-methyl Antioxidant activity (EC₅₀: 12 µM)

Structural and Functional Insights

Core Structure Variations: Chromen-4-one vs. Benzodiazepine Core: The benzodiazepine derivative () likely targets GABA receptors, diverging entirely from the chromenone’s enzyme-inhibition mechanisms .

Substituent Effects: 7-Position Modifications: Replacing the benzodioxole carboxylate (target compound) with a morpholine group (Compound 3a) increases hydrophilicity, correlating with improved antitumor activity in cellular assays . Conversely, the methyl propanoate derivative () shows higher solubility but reduced metabolic stability due to esterase susceptibility . Hydroxy vs. Ester Groups: The 7-hydroxy analog () demonstrates potent antioxidant activity but lower bioavailability compared to the esterified target compound .

Biological Activity: The target compound’s benzodioxole carboxylate may enhance binding to kinases or cytochrome P450 enzymes, akin to benzodioxole-containing drugs like stiripentol. In contrast, Compound 18’s thiomethoxy group improves calmodulin inhibition efficacy (IC₅₀: 0.8 µM vs. ~5 µM for non-thio analogs) . Compound 4a’s styryl-imidazole structure facilitates intercalation into DNA, a mechanism absent in the target compound .

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